2-(Octadecyloxy)benzoic acid 2-(Octadecyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 129586-18-1
VCID: VC19127095
InChI: InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol

2-(Octadecyloxy)benzoic acid

CAS No.: 129586-18-1

Cat. No.: VC19127095

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Octadecyloxy)benzoic acid - 129586-18-1

Specification

CAS No. 129586-18-1
Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
IUPAC Name 2-octadecoxybenzoic acid
Standard InChI InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27)
Standard InChI Key OBYWYNKFFLAQBD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Octadecyloxy)benzoic acid consists of a benzoic acid core substituted at the ortho-position with an octadecyloxy group (O(CH2)17CH3-\text{O}(\text{CH}_2)_{17}\text{CH}_3). The IUPAC name is 2-octadecoxybenzoic acid, and its SMILES representation is CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O\text{CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O} . The extended alkyl chain induces significant hydrophobicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number129586-18-1
Molecular FormulaC25H42O3\text{C}_{25}\text{H}_{42}\text{O}_{3}
Molecular Weight390.6 g/mol
DSSTox Substance IDDTXSID80554652
InChI KeyOBYWYNKFFLAQBD-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 4-(octadecyloxy)benzoic acid, reveal distinct signals for the alkyl chain (δ\delta 0.88 ppm for terminal methyl groups) and aromatic protons (δ\delta 6.8–8.0 ppm) . Fourier-transform infrared (FTIR) spectra typically show stretches for the carboxylic acid (νmax\nu_{\text{max}} ~1713 cm1^{-1}) and ether linkages (νmax\nu_{\text{max}} ~1252 cm1^{-1}) .

Synthesis and Optimization Strategies

Alkaline-Mediated Etherification

A patented method for synthesizing halogenated benzoic acids highlights the role of alkaline compounds in accelerating reactions and improving regioselectivity . While this patent focuses on bromination, the general approach—using sodium hydroxide to deprotonate benzoic acid and facilitate nucleophilic substitution—can be adapted for alkyloxy derivatives. For example, reacting 2-hydroxybenzoic acid with 1-bromooctadecane in the presence of NaOH yields 2-(octadecyloxy)benzoic acid via an SN2\text{S}_\text{N}2 mechanism .

Table 2: Representative Synthesis Conditions

ParameterValueSource
Reactants2-hydroxybenzoic acid, 1-bromooctadecane
CatalystNaOH (30% aqueous solution)
Temperature0–5°C (dropwise addition)
SolventWater
Yield72% (analogous reaction)

Solvent-Free Approaches

Physicochemical Properties

Solubility and Phase Behavior

The compound is insoluble in water due to its long alkyl chain but dissolves in chloroform, dichloromethane, and tetrahydrofuran . Its amphiphilic nature enables self-assembly into micelles or vesicles in aqueous-organic biphasic systems, a property exploited in nanotechnology .

Thermal Stability

Differential scanning calorimetry (DSC) of similar alkyloxybenzoic acids reveals phase transitions near 60–80°C, attributed to melting of the alkyl chains . Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with cleavage of the ether and carboxylic acid groups.

Applications in Nanotechnology and Biomedicine

Self-Assembled Nanostructures

2-(Octadecyloxy)benzoic acid serves as a building block for non-ionic amphiphiles. When functionalized with alkyne groups, it forms supramolecular structures like vesicles and nanofibers . These assemblies show promise in drug delivery, as demonstrated by encapsulation studies with hydrophobic therapeutics .

Table 3: Biomedical Applications of Analogous Compounds

ApplicationStructureOutcomeSource
Drug DeliveryVesicles from C18 derivativesEnhanced payload capacity
Tissue EngineeringNanofibersImproved cell adhesion

Surface Modification

The carboxylic acid group enables covalent attachment to metal oxides (e.g., TiO2_2, Fe3_3O4_4) via ester or carboxylate linkages. Such functionalized nanoparticles are used in catalysis and magnetic resonance imaging (MRI) .

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